Boc-L-leucinol
Overview
Description
Boc-L-leucinol is a compound with the linear formula (CH3)2CHCH2CH [NHCO2C (CH3)3]CH2OH
. It is used in peptide synthesis and has an assay of 95% . It is a precursor to enantiomerically pure α-methyl amines . It is also a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . It has been used in the total synthesis of the gastro-protective amicoumacin C .
Synthesis Analysis
Boc-L-leucinol is synthesized from L-Leucine . L-Leucine is treated with NaBH4 and I2 under argon to give L-leucinol, which is then coupled with Boc-protected amino acids to form the dipeptide alcohols .
Molecular Structure Analysis
The molecular weight of Boc-L-leucinol is 217.31 . Its SMILES string is CC(C)CC@@HNC(=O)OC(C)(C)C
. The InChI key is LQTMEOSBXTVYRM-VIFPVBQESA-N
.
Chemical Reactions Analysis
Boc-L-leucinol is suitable for Boc solid-phase peptide synthesis . It is a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes .
Physical And Chemical Properties Analysis
Boc-L-leucinol is a liquid . It has an optical activity of [α]23/D −27°, c = 2 in methanol
. The density of Boc-L-leucinol is 1.0±0.1 g/cm3
. Its boiling point is 319.3±25.0 °C at 760 mmHg
.
Scientific Research Applications
Synthesis of α-Methyl Amines
Boc-L-leucinol serves as a precursor for the synthesis of enantiomerically pure α-methyl amines .
Production of Homo-β-Amino Acids
It is used as a starting material for the synthesis of enantiopure homo-β-amino acids .
Creation of N-Protected α-Amino Aldehydes
Boc-L-leucinol is utilized in the synthesis of N-protected α-amino aldehydes .
Total Synthesis of Amicoumacin C
This compound is involved in the total synthesis of the gastro-protective amicoumacin C .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-L-leucinol is primarily used as a precursor in the synthesis of various compounds. It serves as a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds play crucial roles in biological systems, participating in protein synthesis and serving as building blocks for peptides .
Mode of Action
The compound’s interaction with its targets would depend on the specific synthesis process it is involved in .
Biochemical Pathways
Boc-L-leucinol is involved in the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds are integral to various biochemical pathways, particularly those involving protein synthesis and peptide formation . The exact downstream effects would depend on the specific compounds synthesized and their roles in the body.
Pharmacokinetics
As a precursor compound used in synthesis, its bioavailability would largely depend on the specific synthesis process and the properties of the final synthesized compounds .
Result of Action
The result of Boc-L-leucinol’s action is the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds have various molecular and cellular effects, depending on their specific roles in the body. For example, they may be involved in protein synthesis, serve as building blocks for peptides, or participate in other biological processes .
Action Environment
The action, efficacy, and stability of Boc-L-leucinol can be influenced by various environmental factors. These may include the conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other compounds or catalysts . .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427022 | |
Record name | Boc-L-leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82010-31-9 | |
Record name | Boc-L-leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-leucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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